Pentanedioic acid, 2-(2-mercaptopropyl)-
Description
Pentanedioic acid, 2-(3-mercaptopropyl)- (commonly abbreviated as 2-MPPA) is a thiol-containing small molecule inhibitor of glutamate carboxypeptidase II (GCP II), also known as prostate-specific membrane antigen (PSMA). Structurally, it features a pentanedioic acid backbone with a 3-mercaptopropyl substituent at the second carbon, enabling potent zinc-binding interactions with the enzyme’s active site .
Properties
CAS No. |
254737-20-7 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(13)4-6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XZOBZHOOPYYQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCC(=O)O)C(=O)O)S |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Chloroglutaric Acid with Sodium Thiosulfate
A method adapted from the synthesis of 2-mercaptopropionic acid (CN1931836A) involves substituting 2-chloroglutaric acid as the starting material. Here, sodium thiosulfate acts as a sulfur nucleophile:
Formation of Sodium 2-Chloroglutarate :
2-Chloroglutaric acid reacts with aqueous sodium carbonate to form the sodium salt, enhancing solubility and reactivity. The reaction proceeds as:
$$
\text{2-ClC}3\text{H}4(\text{COOH})2 + \text{Na}2\text{CO}3 \rightarrow \text{2-ClC}3\text{H}4(\text{COO}^- \text{Na}^+)2 + \text{CO}2 + \text{H}2\text{O}
$$
Maintaining a pH of 6.5–7.5 ensures complete salt formation.Thiosulfate Substitution :
Sodium thiosulfate (Na₂S₂O₃) is introduced to displace the chloride, forming a thiosulfate intermediate:
$$
\text{2-ClC}3\text{H}4(\text{COO}^- \text{Na}^+)2 + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{2-S}2\text{O}3\text{C}3\text{H}4(\text{COO}^- \text{Na}^+)_2 + 2\text{NaCl}
$$
Heating to 60–90°C for 0.5–3 hours facilitates this step.Acid Hydrolysis and Reduction :
Acidification with HCl or H₂SO₄ liberates the thiol group, but competing disulfide formation occurs. Zinc powder reduces disulfides to thiols:
$$
\text{2-S}2\text{O}3\text{C}3\text{H}4(\text{COOH})2 \xrightarrow{\text{H}^+} \text{2-SHC}3\text{H}4(\text{COOH})2 + \text{S} + \text{SO}2
$$
$$
\text{Disulfide} + \text{Zn} \rightarrow 2\text{2-SHC}3\text{H}4(\text{COOH})2
$$
Yields improve with stoichiometric zinc (0.2–0.8 mol per mol substrate).
Challenges :
- Disulfide Byproducts : Require reductive workup.
- Purification : Extraction with ethyl acetate or toluene isolates the product.
Michael Addition to α,β-Unsaturated Glutaric Acid Derivatives
Conjugate Addition of 2-Mercaptopropanol
A Michael acceptor, such as glutaconic acid (HOOC-CH₂-CH₂-CH₂-COOH), reacts with 2-mercaptopropanol under basic conditions:
Generation of α,β-Unsaturated Intermediate :
Glutaric acid is dehydrated to form glutaconic anhydride, which reacts in situ:
$$
\text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-COOH} \rightarrow \text{Glutaconic anhydride} + \text{H}2\text{O}
$$Thiol Addition :
2-Mercaptopropanol adds across the double bond:
$$
\text{Glutaconic anhydride} + \text{HS-CH}2\text{-CH(OH)-CH}3 \rightarrow \text{2-(2-Mercaptopropyl)glutaric acid} + \text{H}_2\text{O}
$$
Catalysis by triethylamine or DBU enhances regioselectivity.
Optimization :
- Temperature : 0–5°C minimizes side reactions.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility.
Alkylation of Glutaric Acid with Protected Thiol Reagents
Use of 2-(Acetylthio)propyl Bromide
A two-step protection-alkylation-deprotection strategy avoids thiol oxidation:
Synthesis of 2-(Acetylthio)propyl Bromide :
React 2-mercaptopropanol with acetyl chloride, then brominate:
$$
\text{HS-CH}2\text{-CH(OH)-CH}3 \xrightarrow{\text{AcCl}} \text{AcS-CH}2\text{-CH(OH)-CH}3 \xrightarrow{\text{PBr}3} \text{AcS-CH}2\text{-CH(Br)-CH}_3
$$Alkylation of Glutaric Acid Dianion :
Deprotonate glutaric acid with LDA (lithium diisopropylamide) in THF, then add the alkylating agent:
$$
\text{Glutaric acid} + 2\text{LDA} \rightarrow \text{Glutarate dianion} \xrightarrow{\text{AcS-CH}2\text{-CH(Br)-CH}3} \text{2-(AcS-propyl)glutaric acid}
$$Deprotection :
Hydrolyze the acetyl group with NaOH:
$$
\text{2-(AcS-propyl)glutaric acid} \xrightarrow{\text{NaOH}} \text{2-(SH-propyl)glutaric acid} + \text{AcO}^- \text{Na}^+
$$
Advantages :
- Controlled Reactivity : Protection minimizes disulfide formation.
- High Yields : Reported up to 65–75% in analogous systems.
Enzymatic Synthesis Using Thiolases
Biocatalytic Assembly
Thiolases (e.g., from E. coli) catalyze C–S bond formation between glutaric acid and mercaptopropane derivatives:
Substrate Design :
Activated glutaryl-CoA reacts with 2-mercaptopropanol in buffer (pH 7.5–8.5).Enzymatic Reaction :
$$
\text{Glutaryl-CoA} + \text{HS-CH}2\text{-CH(OH)-CH}3 \xrightarrow{\text{Thiolase}} \text{2-(2-Mercaptopropyl)glutaric acid} + \text{CoASH}
$$
Conditions :
- Temperature : 30–37°C.
- Cofactors : Mg²⁺ and ATP for CoA activation.
Limitations :
- Enzyme Stability : Requires immobilization for reuse.
- Cost : High for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, 2-(2-mercaptopropyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The mercaptopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pentanedioic acid, 2-(2-mercaptopropyl)- has several scientific research applications:
Chemistry: Used as a selective inhibitor in enzymatic studies.
Biology: Studied for its role in inhibiting GCPII, which is involved in the metabolism of neuropeptides.
Medicine: Investigated for its potential in treating neuropathic pain and prostate cancer.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting this enzyme, Pentanedioic acid, 2-(2-mercaptopropyl)- reduces the levels of glutamate, which is implicated in various neurological conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiol-Based Inhibitors: Chain Length Variations
2-MPPA belongs to a series of 2-(thioalkyl)pentanedioic acids , where the thiol group is separated from the pentanedioic acid core by varying methylene units. Key findings include:
- Potency : Inhibitory activity (IC₅₀) against GCP II is highly dependent on chain length. 2-MPPA (3 methylene units) exhibits an IC₅₀ of 90 nM , outperforming analogs with shorter (e.g., 2-mercaptoethyl, IC₅₀ > 1 µM) or longer chains (e.g., 4-mercaptobutyl, IC₅₀ = 120 nM) .
- Pharmacokinetics : The 3-methylene chain in 2-MPPA balances lipophilicity and solubility, improving oral bioavailability compared to more polar analogs. However, metabolic stability remains suboptimal due to thiol oxidation .
Phosphonate-Based Analogs
Phosphonate-based inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), represent a structurally distinct class with higher potency but poorer pharmacokinetic profiles:
- Potency : 2-PMPA (IC₅₀ = 30 nM) is ~3x more potent than 2-MPPA (IC₅₀ = 90 nM) due to stronger zinc coordination via its phosphonate group .
- Thiol-based analogs like 2-MPPA were developed to address these issues .
Structural Modifications in the P1' Position
Modifications to the P1' side chain (the region distal to the thiol group) significantly impact potency and selectivity:
- Benzyl Derivatives : Compound 6c (3-(2-carboxy-5-mercaptopentyl)benzoic acid) demonstrates an IC₅₀ of 15 nM , 6x more potent than 2-MPPA, due to enhanced hydrophobic interactions with the S1' pocket of GCP II .
- Phenoxy and Phenylsulfanyl Analogs: Derivatives like 26a and 26b maintain sub-100 nM potency while introducing metabolically stable ether or thioether linkages .
Enantiomeric Considerations
Unlike phosphonate-based inhibitors, 2-MPPA’s enantiomers exhibit equivalent potency :
- Both (R)- and (S)-2-MPPA show similar IC₅₀ values (~90 nM), contrasting with phosphonate inhibitors (e.g., (S)-2-PMPA is 40x more potent than its (R)-enantiomer) .
- This stereochemical tolerance simplifies synthesis and formulation for clinical use .
Data Tables
Table 1: Comparative Inhibitory Potency of 2-MPPA and Analogs
*Value represents tumor uptake (%ID/g) in preclinical models.
Table 2: Pharmacokinetic and Clinical Profiles
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Pentanedioic acid, 2-(2-mercaptopropyl)- to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include solvent selection (e.g., methanol for solubility vs. ethyl acetate for phase separation), catalyst choice (e.g., palladium-based hydrogenation ), and temperature control during critical steps like thiol group protection. Multi-step protocols involving reagents such as trifluoroacetic acid or triethylamine should be monitored via HPLC or LC-MS to track intermediate purity .
Q. What analytical techniques are most reliable for characterizing the structural integrity of Pentanedioic acid, 2-(2-mercaptopropyl)-?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm backbone structure and thiol group positioning, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like carboxyl and mercapto moieties. Cross-referencing with computational simulations (e.g., DFT for NMR shifts) enhances accuracy .
Q. What safety protocols are essential when handling Pentanedioic acid, 2-(2-mercaptopropyl)- in laboratory settings?
- Methodological Answer : Use engineering controls (fume hoods) to mitigate inhalation risks. Personal protective equipment (PPE) should include nitrile gloves (tested for chemical permeation), full-face shields, and lab coats. Avoid aqueous waste disposal; instead, neutralize thiol-containing byproducts with oxidizing agents (e.g., hydrogen peroxide) prior to disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic or chromatographic data for Pentanedioic acid, 2-(2-mercaptopropyl)- derivatives be resolved?
- Methodological Answer : Data contradictions often arise from stereochemical variations or residual solvents. Employ orthogonal methods:
- For NMR discrepancies: Use 2D-COSY or NOESY to distinguish diastereomers.
- For MS anomalies: Apply high-resolution MS (HRMS) to rule out adduct formation.
- For HPLC retention time shifts: Validate column compatibility (e.g., C18 vs. HILIC) and mobile phase pH .
Q. What theoretical frameworks are appropriate for predicting the reactivity of Pentanedioic acid, 2-(2-mercaptopropyl)- in redox environments?
- Methodological Answer : Density Functional Theory (DFT) can model thiol-disulfide exchange kinetics, while Marcus theory may explain electron transfer pathways. Align computational predictions with experimental voltammetry (cyclic voltammetry) to validate redox potentials. Theoretical models should account for solvent effects (e.g., dielectric constant of methanol vs. water) .
Q. How can factorial design improve experimental efficiency in studying the compound’s bioactivity?
- Methodological Answer : Use a 2^k factorial design to evaluate variables like pH, temperature, and substrate concentration. For example:
- Factor A : pH (5.0 vs. 7.4) to mimic physiological vs. acidic environments.
- Factor B : Temperature (25°C vs. 37°C) to assess thermal stability.
- Response Variable : Enzymatic inhibition rates (e.g., via fluorometric assays).
Statistical tools (ANOVA) identify significant interactions and optimize conditions with minimal trials .
Q. What strategies address discrepancies between in silico predictions and empirical data for the compound’s solubility or bioavailability?
- Methodological Answer : Reconcile computational models (e.g., COSMO-RS for solubility) with experimental measurements (shake-flask method). Adjust parameters like log P (octanol-water partition coefficient) using experimental values from reverse-phase HPLC. For bioavailability, compare in vitro permeability assays (Caco-2 cells) with in vivo pharmacokinetic studies .
Theoretical and Methodological Integration
Q. How should researchers integrate ecological or toxicological frameworks into studies of Pentanedioic acid, 2-(2-mercaptopropyl)-?
- Methodological Answer : Apply the adverse outcome pathway (AOP) framework to link molecular interactions (e.g., thiol-mediated oxidative stress) to organism-level effects. Use in vitro assays (e.g., glutathione depletion in hepatocytes) to predict ecotoxicological impacts, guided by regulatory precedents for structurally analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
